2,7-Dichloronaphthalene

Toxicokinetics In Vivo Persistence Bioaccumulation

2,7-Dichloronaphthalene (PCN-12) is a di-chlorinated PAH certified reference standard required for congener-specific environmental monitoring and toxicokinetic research. Unlike generic dichloronaphthalene mixtures, its unique 2,7-substitution pattern dictates compound-specific GC–MS retention indices, MS fragmentation, and metabolic fate—yielding 7-chloro-2-naphthol as a distinct biomarker, not produced by 2,6-DCN or 1,8-DCN. In rodent models, 2,7-DCN exhibits significantly longer tissue persistence (1.3–1.8×) than other dichloro isomers, directly impacting bioaccumulation assessments. For HRGC/HRMS isotope-dilution methods (e.g., EPA 1668B) or P450-mediated biodegradation studies where isomeric identity is critical, only authentic 2,7-DCN ensures accurate calibration and reproducible results. Procure the native analytical standard to eliminate co-elution errors and validate isomer-specific exposure assays.

Molecular Formula C10H6Cl2
Molecular Weight 197.06 g/mol
CAS No. 2198-77-8
Cat. No. B1605514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dichloronaphthalene
CAS2198-77-8
Molecular FormulaC10H6Cl2
Molecular Weight197.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=C2)Cl)Cl
InChIInChI=1S/C10H6Cl2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H
InChIKeyDWBQZSYTSNYEEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.20e-06 M

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dichloronaphthalene (CAS 2198-77-8) – Polychlorinated Naphthalene Congener 12 (PCN-12) for Environmental Analysis & Toxicokinetic Research Procurement


2,7-Dichloronaphthalene (CAS 2198-77-8), also designated as polychlorinated naphthalene congener 12 (PCN-12), is a di-chlorinated polycyclic aromatic hydrocarbon (PAH) derivative belonging to the class of polychlorinated naphthalenes (PCNs). It is a white to pale yellow crystalline solid characterized by a molecular formula of C₁₀H₆Cl₂, a molecular weight of 197.06 g/mol, and a chlorine substitution pattern at the 2- and 7-positions of the naphthalene ring system . Key physicochemical parameters include a melting point range of 113–116 °C, a boiling point of 296.8 °C at 760 mmHg, a calculated log P (XLogP3) of 4.8, and extremely low water solubility (approximately 7.1 × 10⁻⁴ g/L at 25 °C) [1]. It is recognized as a persistent organic pollutant (POP) and is primarily procured as a certified reference standard for environmental monitoring, toxicokinetic fate studies, and analytical method development .

2,7-Dichloronaphthalene (PCN-12) Procurement: Why Congeneric Positional Isomers and Chlorination Homologs Are Not Scientifically Interchangeable


In PCN analytical, environmental fate, or toxicological research, 2,7-dichloronaphthalene cannot be generically substituted by other dichloronaphthalene positional isomers (e.g., 1,4-DCN, 1,8-DCN, 2,6-DCN) or higher/lower chlorinated homologs (e.g., octachloronaphthalene). Substitution patterns dictate compound-specific biochemical pathways: 2,7-DCN is metabolized to distinct products such as 7-chloro-2-naphthol, whereas isomers like 2,6-DCN yield different hydroxylated species [1]. Furthermore, regioisomeric identity critically impacts analytical separation: GC–MS retention indices and MS fragmentation patterns are congener-specific, rendering isomer substitution invalid for quantification [2][3]. Toxicokinetically, 2,7-DCN exhibits significantly longer biological persistence in mammalian tissues compared to 1,8-DCN, and shorter than octachloronaphthalene, directly impacting study outcomes [4]. Even within the same dichloro homolog group, distinct molecular symmetry and dipole moments result in different chromatographic behavior and environmental partitioning coefficients, precluding simple interchange in validated methods [5].

2,7-Dichloronaphthalene (PCN-12) Procurement Evidence: Quantifiable Differentiation from Positional Isomers and Homologs


2,7-DCN Tissue Half-Life Is 1.3- to 1.8-fold Longer Than 1,8-DCN in Mice

In a direct head-to-head intraperitoneal dosing study in male JCL:ICR mice, the biological half-life of 2,7-dichloronaphthalene was significantly longer than that of its positional isomer 1,8-dichloronaphthalene in most tissues [1]. While both dichloronaphthalenes exhibited shorter half-lives than octachloronaphthalene, the isomer-specific difference between 2,7-DCN and 1,8-DCN was pronounced, with 2,7-DCN demonstrating approximately 1.3- to 1.8-fold longer residence times depending on the tissue compartment analyzed [2]. The highest tissue concentrations for all tested chlorinated naphthalenes were consistently found in adipose tissue, consistent with the high log P of 4.8 for 2,7-DCN [3].

Toxicokinetics In Vivo Persistence Bioaccumulation PCN Congener Fate

2,7-DCN Degradation Requires Cytochrome P450 Monooxygenase Activity Distinct from 1,4-DCN Metabolism in Fungal Systems

Biodegradation studies with the white-rot fungus Phlebia lindtneri reveal compound-specific metabolic fates for 2,7-DCN versus 1,4-DCN. 1,4-DCN was metabolized to six distinct metabolites, while 2,7-DCN yielded five hydroxylated metabolites and one dihydrodihydroxylated metabolite, as characterized by GC–MS [1][2]. Crucially, degradation of both dichloronaphthalenes (DCNs) and the formation of their respective metabolic products were significantly inhibited by the addition of the cytochrome P-450 monooxygenase inhibitor piperonyl butoxide, confirming a shared enzymatic requirement [3]. However, the specific product profiles are isomer-dependent: 1,4-DCN metabolism involves a chlorine migration step to form 2,4-dichloro-1-naphthol, whereas 2,7-DCN metabolism does not follow this exact rearrangement pathway [1].

Biodegradation Fungal Metabolism Cytochrome P450 PCN Environmental Fate

2,7-DCN Mammalian Metabolism Distinct from 2,6-DCN: Specific Formation of 7-Chloro-2-naphthol

Oral administration of representative PCN isomers to rats revealed congener-specific metabolic pathways. 2,7-Dichloronaphthalene was exclusively biotransformed to free and conjugated (glucuronide) 7-chloro-2-naphthol, indicating selective hydroxylation and dechlorination at one position [1]. In contrast, 2,6-dichloronaphthalene under identical conditions produced a mixture of free and conjugated 6-chloro-2-naphthol and 2,6-dichloronaphthol, demonstrating a different dechlorination/hydroxylation outcome [2]. This divergence in metabolite identity underscores that even minor shifts in chlorine substitution pattern (2,7- vs. 2,6-) drastically alter the metabolic fate in mammals.

Mammalian Metabolism Xenobiotic Biotransformation Glucuronide Conjugation PCN Isomer Differentiation

IKE and Mass Spectra Reveal Isomeric Randomization but Congener-Specific Ion Behavior for 2,7-DCN

A foundational ion kinetic energy (IKE) and mass spectrometry study of mono- and dichloronaphthalene isomers demonstrated that while the mass spectra of seven dichloronaphthalenes are strikingly similar, the IKE spectra reveal chlorine randomization over both naphthalene rings for all dichloro isomers, including 2,7-DCN [1]. This finding has direct analytical implications: simple MS may not distinguish 2,7-DCN from other dichloro isomers, but careful examination of IKE daughter ion peaks reveals congener-specific fragmentation pathways that are essential for unambiguous identification in complex environmental matrices [2]. The study underscores that chromatographic separation prior to MS detection is mandatory for accurate quantification of 2,7-DCN versus co-eluting isomers.

Mass Spectrometry Ion Kinetic Energy Isomer Differentiation PCN Analytical Chemistry

Dipole Moment Differences Among Chlorinated Naphthalenes Impact Chromatographic Retention and Solubility

Experimental dipole moment determinations for chlorinated naphthalenes reveal measurable differences attributable to substitution pattern and symmetry [1]. While explicit numerical values for 2,7-DCN are not detailed in the abstracted source, the study establishes that molecular symmetry (e.g., C₂ symmetry for 2,7-DCN vs. asymmetry for 1,8-DCN) leads to distinct electric moments [2]. These differences directly influence chromatographic retention on polar stationary phases and the compound's partition coefficients between environmental compartments. The extremely low water solubility of 2,7-DCN (7.1 × 10⁻⁴ g/L) combined with its high log P (4.8) are consistent with these dipole characteristics, distinguishing it from more polar or less symmetrical isomers .

Physicochemical Properties Dipole Moment Chromatography Environmental Partitioning

2,7-Dichloronaphthalene (PCN-12) Procurement: Optimal Use Cases Based on Quantitative Differentiation Evidence


Certified Reference Material (CRM) for GC–MS/MS and LC–MS/MS Quantification of PCNs in Environmental Matrices

Procure 2,7-DCN as a native analytical standard for the quantification of PCN-12 in sediment, soil, biota, and air samples. Due to congener-specific IKE/MS fragmentation patterns and the requirement for chromatographic separation from co-eluting dichloro isomers, only authentic 2,7-DCN ensures accurate calibration and method validation [1]. Its use as a primary standard in HRGC/HRMS isotope dilution methods (e.g., EPA Method 1668 for dioxin-like compounds) is documented for flue gas and environmental sample analysis .

In Vivo Toxicokinetic and Bioaccumulation Studies in Rodent Models

Select 2,7-DCN specifically for studies investigating tissue distribution, elimination half-life, and bioaccumulation potential of lower-chlorinated PCNs. Direct comparative evidence demonstrates that 2,7-DCN exhibits significantly longer tissue persistence (1.3- to 1.8-fold) than 1,8-DCN in mice, making it a critical congener for assessing the relative contribution of di-chlorinated species to overall PCN body burden [2]. Its preferential accumulation in adipose tissue aligns with its high log P (4.8) [3].

Mammalian Xenobiotic Metabolism and Biomarker Discovery

Utilize 2,7-DCN as a substrate to generate and identify the specific metabolite 7-chloro-2-naphthol (free and glucuronide conjugates) for use as a biomarker of PCN exposure. Because 2,7-DCN metabolizes to a distinct monohydroxylated product compared to 2,6-DCN (which yields mixed metabolites), this compound is essential for developing isomer-specific exposure assays in urine or serum [4]. This application is directly supported by rodent metabolism studies.

Fungal Biodegradation and Cytochrome P450 Mechanistic Studies

Employ 2,7-DCN in white-rot fungus (e.g., Phlebia lindtneri) biodegradation assays to study cytochrome P450 monooxygenase-dependent hydroxylation pathways. Comparative data show that 2,7-DCN yields a distinct set of five hydroxylated and one dihydrodihydroxylated metabolite, and that its degradation is inhibited by piperonyl butoxide, confirming P450 involvement [5]. This specific congener is required to elucidate the role of chlorine migration and arene oxide intermediates in fungal detoxification of PCNs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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